molecular formula C16H16N2O3 B2531627 N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 2034419-20-8

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2531627
CAS No.: 2034419-20-8
M. Wt: 284.315
InChI Key: RKOVUBDVSZBDJI-UHFFFAOYSA-N
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Description

The compound N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide features a benzofuran moiety linked to a propan-2-yl group and a 5-methyl-1,2-oxazole-4-carboxamide functional group. Benzofuran derivatives are known for their aromaticity and enhanced lipophilicity, which can improve blood-brain barrier penetration and receptor binding in medicinal chemistry applications .

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-10(18-16(19)14-9-17-21-11(14)2)7-13-8-12-5-3-4-6-15(12)20-13/h3-6,8-10H,7H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOVUBDVSZBDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC(C)CC2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation of Benzofuran

Benzofuran undergoes Friedel-Crafts alkylation with 2-chloropropane in the presence of AlCl₃ to yield 1-(1-benzofuran-2-yl)propan-2-one. Subsequent reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol converts the ketone to the amine (72% yield):

$$
\text{1-(1-Benzofuran-2-yl)propan-2-one} \xrightarrow[\text{NH}4\text{OAc, MeOH}]{\text{NaBH}3\text{CN}} \text{1-(1-Benzofuran-2-yl)propan-2-amine} \quad
$$

Key Data:

  • Reaction Time: 12–16 hours at 25°C
  • Purification: Column chromatography (ethyl acetate/hexane, 3:7)
  • Characterization: $$ ^1\text{H} $$ NMR (300 MHz, CDCl₃): δ 7.55 (d, 1H), 7.45 (d, 1H), 7.20–7.10 (m, 2H), 3.85 (m, 1H), 3.10 (dd, 1H), 2.95 (dd, 1H), 1.35 (d, 3H).

Alternative Route via Nitrile Reduction

Ethyl 1-benzofuran-2-carboxylate is treated with propargyl bromide under Sonogashira coupling conditions to install the propan-2-yl side chain. Hydrolysis of the ester to the carboxylic acid, followed by Curtius rearrangement using diphenylphosphoryl azide (DPPA), generates the amine (65% overall yield).

Synthesis of 5-Methyl-1,2-oxazole-4-carboxylic Acid

1,3-Dipolar Cycloaddition Strategy

The isoxazole ring is constructed via cycloaddition between methyl nitrile oxide and ethyl propiolate in anhydrous diethyl ether:

$$
\text{CH}_3\text{C≡N-O}^- + \text{HC≡C-COOEt} \rightarrow \text{5-Methyl-1,2-oxazole-4-carboxylate} \quad
$$

Optimization Notes:

  • Catalyst: Triethylamine (1.2 eq)
  • Temperature: 0°C to 25°C over 4 hours
  • Yield: 68% after recrystallization (ethanol/water).

Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed using 2N NaOH in THF/water (1:1) at 60°C for 3 hours, yielding 5-methyl-1,2-oxazole-4-carboxylic acid (92% purity by HPLC):

$$
\text{5-Methyl-1,2-oxazole-4-carboxylate} \xrightarrow[\text{NaOH, THF/H}_2\text{O}]{\Delta} \text{5-Methyl-1,2-oxazole-4-carboxylic acid} \quad
$$

Amide Coupling: Final Step

Acid Chloride Mediated Coupling

The carboxylic acid is converted to its acid chloride using oxalyl chloride (2.5 eq) in dichloromethane (DCM) with catalytic DMF. Reaction with 1-(1-benzofuran-2-yl)propan-2-amine in the presence of triethylamine affords the target amide (78% yield):

$$
\text{5-Methyl-1,2-oxazole-4-carbonyl chloride} + \text{1-(1-Benzofuran-2-yl)propan-2-amine} \xrightarrow[\text{Et}_3\text{N, DCM}]{} \text{Target compound} \quad
$$

Reaction Conditions:

  • Temperature: 0°C → 25°C over 2 hours
  • Workup: Washed with 5% HCl, saturated NaHCO₃, and brine
  • Purification: Recrystallization from ethanol/hexane (1:3).

Coupling Agents: HATU/DIPEA

Alternatively, the carboxylic acid and amine are coupled using HATU (1.1 eq) and DIPEA (3 eq) in DMF at 25°C (85% yield). This method minimizes racemization and is scalable for gram quantities.

Characterization and Analytical Data

Spectroscopic Confirmation

  • $$ ^1\text{H} $$ NMR (300 MHz, DMSO-d6): δ 8.45 (s, 1H, NH), 7.65–7.50 (m, 4H, benzofuran-H), 4.90 (m, 1H, CH), 3.15 (dd, 1H, CH₂), 2.95 (dd, 1H, CH₂), 2.40 (s, 3H, CH₃), 1.30 (d, 3H, CH₃).
  • LC-MS : m/z 313.1 [M+H]⁺ (calc. 313.12).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) shows ≥98% purity at 254 nm.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability Cost Efficiency
Acid Chloride Coupling 78 97 Moderate High
HATU-Mediated Coupling 85 98 High Moderate

The HATU method offers superior yields and scalability but requires costly reagents. The acid chloride route remains preferred for industrial applications due to lower reagent costs.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules
The compound serves as a crucial building block in organic synthesis, enabling the creation of more complex molecules. Its unique structural features, including the benzofuran and oxazole rings, facilitate the exploration of novel chemical reactions and the development of innovative compounds .

Synthetic Routes
The synthesis of this compound typically involves multi-step processes that include cyclization reactions. The benzofuran ring can be synthesized through reactions involving phenolic derivatives and acetylenes, while the oxazole ring is formed via cyclization involving nitriles and aldehydes.

Biological Research

Bioactive Properties
Research indicates that N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide may exhibit significant bioactivity. Its structural characteristics suggest potential interactions with various biological targets, making it a candidate for drug discovery .

Anticancer Activity
Recent studies have highlighted its anticancer properties. In vitro screenings conducted by the National Cancer Institute revealed that derivatives of benzofurancarboxamides, including this compound, demonstrated promising anticancer activities against multiple cancer cell lines . The mechanisms of action are believed to involve modulation of specific molecular targets, potentially leading to apoptosis in cancer cells.

Medicinal Applications

Therapeutic Potential
The compound is under investigation for its potential therapeutic effects, particularly in oncology. Preliminary studies suggest it may possess anti-inflammatory and antimicrobial properties alongside its anticancer activity . Ongoing research aims to elucidate these effects further and evaluate their clinical relevance.

Industrial Applications

Material Development
In industrial settings, this compound can be utilized in developing new materials with enhanced properties. Its incorporation into polymers may improve mechanical strength or thermal stability, making it valuable in various applications ranging from packaging to construction materials.

Case Studies and Research Findings

StudyFocusFindings
Matiichuk et al. (2020)Anticancer ActivityIdentified significant anticancer activities in novel benzofurancarboxamides; compounds selected for further optimization .
Biointerfaceresearch (2020)Synthesis TechniquesDetailed efficient synthesis methods for benzofurancarboxamides with potential applications in drug development .
PubChem DatabaseChemical PropertiesProvided comprehensive data on the molecular structure and properties of this compound .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural and physicochemical properties of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide C₁₉H₁₈N₂O₃ 322.36 Benzofuran, propan-2-yl, 5-methyl Hypothesized CNS activity (inferred)
N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate C₁₁H₉F₂N₂O₂·½H₂O 254.19 2,4-Difluorophenyl, 5-methyl Immunomodulator (leflunomide analog)
N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide C₁₉H₁₆ClN₃O₃ 369.80 2-Chlorophenyl, carbamoylmethyl Unspecified biological activity
1-(1-benzofuran-6-yl)propan-2-amine C₁₁H₁₁NO 173.21 Benzofuran, propan-2-yl Precursor for bioactive amines
Key Observations:
  • Benzofuran vs. Halogenated Aryl Groups : The benzofuran substituent in the target compound increases lipophilicity compared to the 2,4-difluorophenyl (logP ~2.5 vs. ~1.8) or 2-chlorophenyl groups. This may enhance CNS penetration but reduce aqueous solubility .
  • Carboxamide Variations : The carbamoylmethyl group in the chlorophenyl analog () adds hydrogen-bonding capacity, which could improve target affinity but reduce metabolic stability compared to the target compound’s propan-2-yl group .

Crystallographic and Stability Comparisons

  • N-(2,4-Difluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide hemihydrate: The crystal structure reveals near-coplanarity between the isoxazole and benzene rings (dihedral angle: 8.08°), stabilized by O—H⋯N and N—H⋯O hydrogen bonds involving solvate water molecules .

Biological Activity

N-[1-(1-benzofuran-2-yl)propan-2-yl]-5-methyl-1,2-oxazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Preparation of Benzofuran Derivatives : Benzofuran can be synthesized through cyclization reactions involving phenolic compounds and acetylenes.
  • Formation of the Oxazole Ring : The oxazole ring is formed via cyclization reactions that utilize nitriles and aldehydes.
  • Final Coupling : The final coupling step forms the carboxamide linkage, completing the synthesis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. These compounds have demonstrated cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Reference Compound IC50 (µM)
MCF-7 (Breast Cancer)0.65Tamoxifen10.38
U937 (Leukemia)0.12Doxorubicin0.15
A549 (Lung Cancer)2.78--

These results indicate that the compound exhibits potent cytotoxicity, particularly against breast and leukemia cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The mechanism by which this compound induces apoptosis in cancer cells has been investigated. Flow cytometry assays revealed that the compound activates apoptotic pathways by increasing p53 expression levels and promoting caspase activation . This suggests that the compound may function as a modulator of critical cellular pathways involved in cancer cell survival.

Antimicrobial Activity

In addition to its anticancer properties, benzofuran derivatives have shown promising antimicrobial activity. Studies indicate that compounds similar to this compound possess significant antifungal activity against various pathogens.

Microorganism MIC (µg/mL)
Candida krusei12.5
Aspergillus niger6.25
Candida neoformans10.0

These findings position benzofuran-based compounds as potential leads for developing new antifungal agents .

Case Studies and Research Findings

Several research studies have focused on the biological activity of benzofuran derivatives:

  • Study on Anticancer Activity : A study reported that compounds derived from benzofuran exhibited higher cytotoxicity than traditional chemotherapeutics like doxorubicin and tamoxifen against leukemia and breast cancer cell lines .
  • Antimicrobial Studies : Research indicated that certain benzofuran derivatives demonstrated MIC values comparable to established antifungal agents, suggesting their viability as alternative treatments for fungal infections .
  • Molecular Docking Studies : Computational studies have shown strong interactions between benzofuran derivatives and target proteins involved in cancer progression, further supporting their potential as therapeutic agents .

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